![molecular formula C11H12ClFO3 B2568159 2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane CAS No. 1443354-15-1](/img/structure/B2568159.png)
2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane
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Description
The compound “2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane” is a complex organic molecule. It contains a dioxolane ring, which is an oxygen-containing heterocycle, attached to an ethyl group that is further connected to a chloro-fluorophenoxy group . This structure suggests that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane” is quite complex. It contains a total of 40 bonds, including 19 non-H bonds, 6 multiple bonds, 10 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . The presence of both chloro and fluoro groups on the phenyl ring could potentially influence the electronic properties of the molecule.Mechanism of Action
properties
IUPAC Name |
2-[2-(3-chloro-4-fluorophenoxy)ethyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3/c12-9-7-8(1-2-10(9)13)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJBEBWAHFZAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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